molecular formula C11H10O3 B11909573 4,5-Dimethoxy-1H-inden-1-one

4,5-Dimethoxy-1H-inden-1-one

Cat. No.: B11909573
M. Wt: 190.19 g/mol
InChI Key: RQJGJXYQFCFFMT-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-1H-inden-1-one is an organic compound with the molecular formula C11H12O3. It is a derivative of indanone, featuring two methoxy groups attached to the 4th and 5th positions of the indanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-1H-inden-1-one typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate substituted benzene derivative.

    Formation of Indanone Ring: The benzene derivative undergoes a series of reactions, including Friedel-Crafts acylation, to form the indanone ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced catalytic systems and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

4,5-Dimethoxy-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-1H-inden-1-one involves its interaction with specific molecular targets. The methoxy groups and the carbonyl functionality play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-one
  • 5,6-Dimethoxy-1-indanone
  • 1-Benzyl-4-(5,6-dimethoxy-1-indanon-2-yl)methylpiperidine

Uniqueness

4,5-Dimethoxy-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups at the 4th and 5th positions enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

4,5-dimethoxyinden-1-one

InChI

InChI=1S/C11H10O3/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12/h3-6H,1-2H3

InChI Key

RQJGJXYQFCFFMT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C=C2)OC

Origin of Product

United States

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